

GSK9311 Hydrochloride: A Comparative Analysis of BRPF1/2 Inhibition

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Compound of Interest

Compound Name: GSK9311 hydrochloride

Cat. No.: B10814290

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For researchers and scientists in drug development, precise understanding of a compound's activity is paramount. This guide provides a comparative analysis of **GSK9311 hydrochloride**'s inhibitory effects on Bromodomain and PHD Finger-containing Protein 1 (BRPF1) and 2 (BRPF2). Contrary to the notion of it being a non-inhibitor, experimental data demonstrates that **GSK9311 hydrochloride** is a weak inhibitor of both BRPF1 and BRPF2. It is best utilized as a negative control in comparison to its potent, structurally related analogue, GSK6853.

Summary of Inhibitory Activity

GSK9311 hydrochloride displays significantly lower potency against BRPF1 and BRPF2 when compared to the highly potent and selective BRPF1 inhibitor, GSK6853. The inhibitory activities, represented as pIC50 values, are summarized in the table below. A higher pIC50 value indicates greater potency.

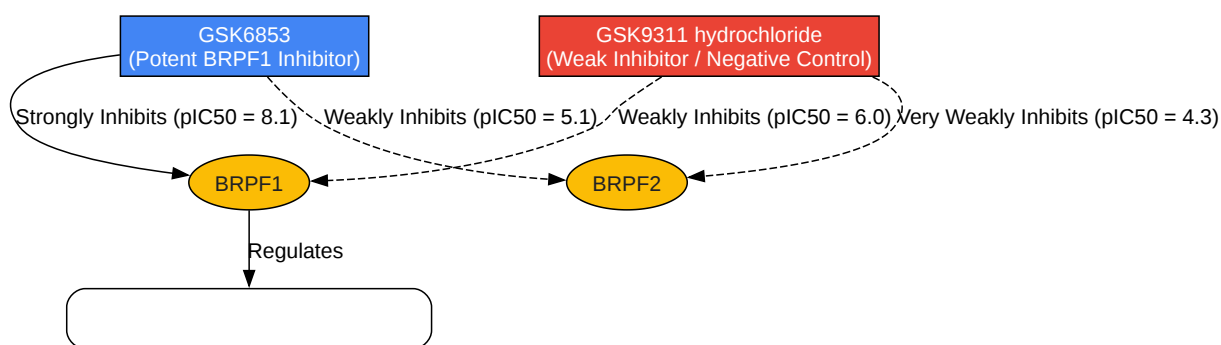
Compound	Target	pIC50	IC50 (nM)	Reference
GSK9311 hydrochloride	BRPF1	6.0	1000	[1]
BRPF2	4.3	50118	[1]	
GSK6853	BRPF1	8.1	7.9	[2]
BRPF2	5.1	7943	[2]	

Note: IC50 values are calculated from the pIC50 values ($IC_{50} = 10^{(-pIC_{50})}$ M) and are presented in nanomolar (nM) concentration.

This data clearly illustrates that **GSK9311 hydrochloride** is approximately 126-fold less potent against BRPF1 and over 6-fold less potent against BRPF2 than GSK6853, making it an appropriate negative control for studies involving its more active counterpart.

Logical Relationship of Compounds

The relationship between GSK9311 and GSK6853 is that of a potent inhibitor and its less active analogue, which serves as a negative control to validate that the observed biological effects of GSK6853 are due to the specific inhibition of BRPF1.



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Caption: Comparative inhibition of BRPF1/2 by GSK6853 and GSK9311.

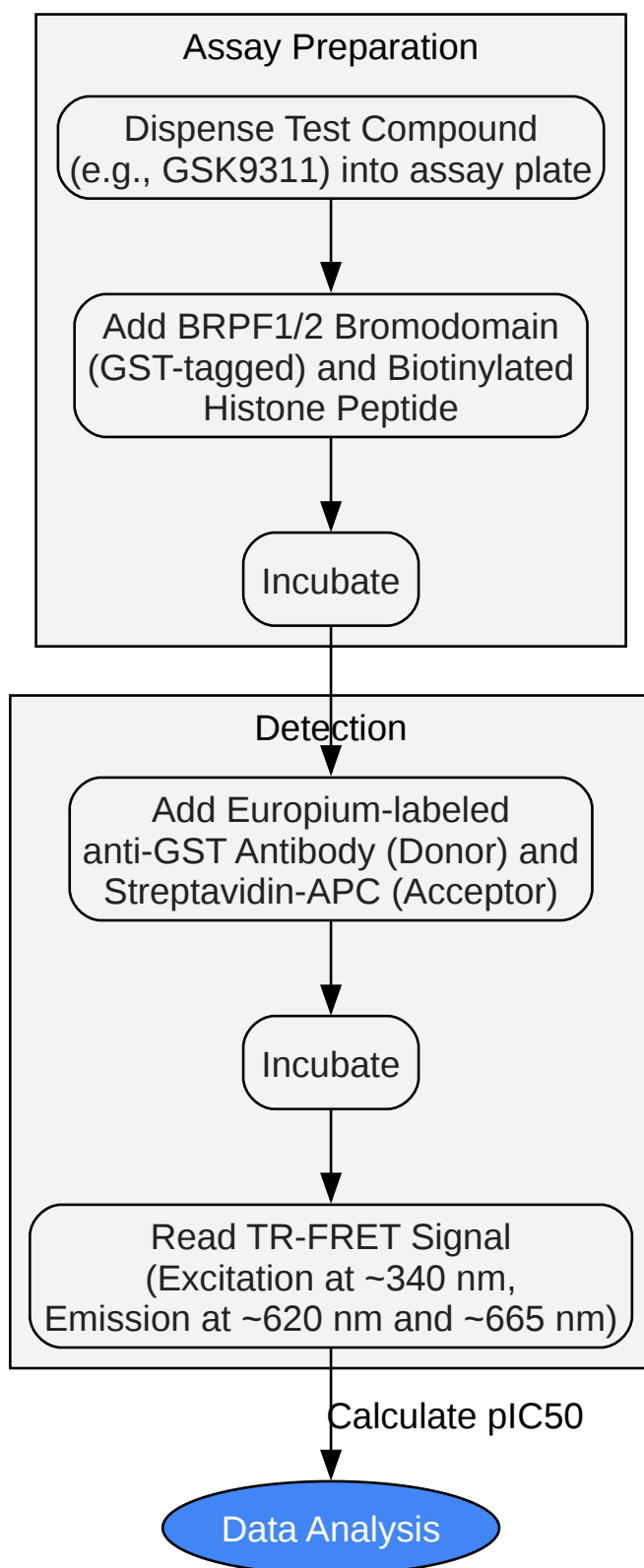
Experimental Protocols

The inhibitory activities of **GSK9311 hydrochloride** and GSK6853 were determined using biochemical assays. The following are detailed methodologies based on the original research by Bamborough et al., 2016.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of the bromodomain to an acetylated histone peptide. Inhibition of this interaction by a compound results in a decrease in the FRET signal.

Experimental Workflow:



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Caption: Workflow for the TR-FRET based BRPF1/2 inhibition assay.

Detailed Protocol:

- **Compound Plating:** Test compounds, including **GSK9311 hydrochloride** and GSK6853, are serially diluted in DMSO and dispensed into a low-volume 384-well black plate.
- **Reagent Preparation:**
 - Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% (w/v) Bovine Serum Albumin (BSA), and 1 mM DTT.
 - BRPF1 or BRPF2 bromodomain (GST-tagged) and a biotinylated histone H4 acetylated peptide are diluted in the assay buffer.
- **Assay Reaction:** The BRPF bromodomain and histone peptide mixture is added to the compound-containing wells. The plate is then incubated for a defined period (e.g., 15 minutes) at room temperature.
- **Detection:** A solution containing a Europium-labeled anti-GST antibody (donor fluorophore) and Streptavidin-Allophycocyanin (APC) (acceptor fluorophore) is added to the wells.
- **Incubation:** The plate is incubated for at least 60 minutes at room temperature to allow for antibody binding and signal equilibration.
- **Data Acquisition:** The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence. The ratio of the acceptor emission (~665 nm) to the donor emission (~620 nm) is calculated.
- **Data Analysis:** The emission ratios are plotted against the logarithm of the compound concentration, and the data is fitted to a four-parameter logistic equation to determine the pIC50 value.

BROMOscan® Assay

The BROMOscan® technology (DiscoverX) is a competitive binding assay that quantitatively measures the ability of a compound to displace a ligand from the bromodomain active site.

Assay Principle:

- BRPF bromodomains are tagged with DNA.
- An immobilized ligand for the bromodomain is prepared on a solid support.
- In the absence of an inhibitor, the DNA-tagged bromodomain binds to the immobilized ligand.
- In the presence of an inhibitor (e.g., GSK9311), the inhibitor competes with the immobilized ligand for binding to the bromodomain.
- The amount of DNA-tagged bromodomain bound to the solid support is quantified using qPCR. A lower amount of bound bromodomain indicates a stronger inhibition by the test compound.
- Dissociation constants (K_d) are determined from a dose-response curve, which can be used to assess inhibitory potency.

This comprehensive guide provides the necessary data and experimental context to understand that **GSK9311 hydrochloride** is not devoid of activity against BRPF1 and BRPF2, but rather acts as a weak inhibitor, making it a suitable negative control for the potent inhibitor GSK6853 in epigenetic research.

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References

- 1. pubs.acs.org [pubs.acs.org]
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